molecular formula C15H16BrN3 B14217867 5-Bromo-2-phenyl-4-(piperidin-1-yl)pyrimidine CAS No. 823796-02-7

5-Bromo-2-phenyl-4-(piperidin-1-yl)pyrimidine

Cat. No.: B14217867
CAS No.: 823796-02-7
M. Wt: 318.21 g/mol
InChI Key: JQYABBMUTPFEQO-UHFFFAOYSA-N
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Description

5-Bromo-2-phenyl-4-(piperidin-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a bromine atom, a phenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-phenyl-4-(piperidin-1-yl)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-phenyl-4-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2-phenyl-4-(piperidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with neurotransmitter receptors or ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-phenyl-4-(piperidin-1-yl)pyrimidine is unique due to the presence of both a phenyl group and a piperidine ring, which can confer distinct chemical and biological properties. This combination of substituents can enhance its binding affinity to certain biological targets and improve its solubility and stability in various environments.

Properties

CAS No.

823796-02-7

Molecular Formula

C15H16BrN3

Molecular Weight

318.21 g/mol

IUPAC Name

5-bromo-2-phenyl-4-piperidin-1-ylpyrimidine

InChI

InChI=1S/C15H16BrN3/c16-13-11-17-14(12-7-3-1-4-8-12)18-15(13)19-9-5-2-6-10-19/h1,3-4,7-8,11H,2,5-6,9-10H2

InChI Key

JQYABBMUTPFEQO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2Br)C3=CC=CC=C3

Origin of Product

United States

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